4-Methoxybenzyl carbazate
Overview
Description
4-Methoxybenzyl carbazate is an organic compound that belongs to the class of carbazates. It is characterized by the presence of a p-methoxybenzyl group attached to a carbazate moiety. This compound is of significant interest in organic synthesis due to its utility as a protecting group for amino acids and peptides.
Mechanism of Action
Target of Action
4-Methoxybenzyl carbazate, also known as p-Methoxybenzyl carbazate, is a chemical compound with the empirical formula C9H12N2O3 It is used as a starting material for the azide used to introduce the pmz-amino protection .
Mode of Action
The mode of action of this compound involves its application in the derived azide in N-protection . It is used as a starting material for the azide used to introduce the pMZ-amino protection . This protection is removable under mild hydrolytic conditions .
Biochemical Pathways
It is known to be used in the synthesis of 5,10-diiminoporphodimethene (a dearomatized porphyrinoid) and n-(2,4-dihydroxythiobenzoyl)-4-methoxybenzyl carbazate .
Pharmacokinetics
It is noted that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
Its role in introducing the pmz-amino protection, which is removable under mild hydrolytic conditions, suggests it plays a part in the modification of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These precautions help maintain the stability of the compound and ensure its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl carbazate can be synthesized through the reaction of p-methoxybenzyl chloroformate with hydrazine hydrate. The reaction typically takes place in an organic solvent such as dry ether, under controlled temperature conditions ranging from -5°C to -10°C .
Industrial Production Methods: In industrial settings, the synthesis of p-methoxybenzyl carbazate involves the use of anisyl alcohol and phosgene in the presence of dimethylaniline. This method ensures a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzyl carbazate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can participate in substitution reactions where the p-methoxybenzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Dichlorodicyanobenzoquinone (DDQ) is commonly used as an oxidizing agent.
Reduction: Hydrosilanes can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ results in the formation of p-methoxybenzaldehyde .
Scientific Research Applications
4-Methoxybenzyl carbazate has several applications in scientific research:
Chemistry: It is used as a protecting group for amino acids and peptides during synthesis.
Biology: It is used in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the synthesis of peptide-based drugs and therapeutic agents.
Industry: It is used in the large-scale production of peptides and other complex organic molecules.
Comparison with Similar Compounds
- p-Methoxybenzyl p-nitrophenyl carbonate
- p-Methoxybenzyloxycarbonyl amino acids
Comparison: 4-Methoxybenzyl carbazate is unique due to its stability and ease of removal under mild conditions. Compared to p-methoxybenzyl p-nitrophenyl carbonate, it offers a more convenient method for protecting amino acids and peptides. Additionally, p-methoxybenzyloxycarbonyl amino acids require harsher conditions for deprotection .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-aminocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-4-2-7(3-5-8)6-14-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBMMHKEAGEILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172308 | |
Record name | p-Methoxybenzyl carbazate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18912-37-3 | |
Record name | 4-Methoxybenzyl carbazate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18912-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methoxybenzyl carbazate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018912373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxybenzyl carbazate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxybenzyl carbazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of p-Methoxybenzyl carbazate in the context of the research article?
A1: The research article [] describes a novel method for synthesizing p-Methoxybenzyloxycarbonyl amino acids, which are valuable intermediates in peptide synthesis. p-Methoxybenzyl carbazate serves as a key precursor in this synthesis. The article highlights the efficiency of directly synthesizing p-Methoxybenzyl carbazate using p-Methoxybenzyl chloroformate and hydrazine hydrate. This approach offers a more convenient alternative to the traditional Weygand method, potentially streamlining peptide synthesis processes. []
Q2: Is there any spectroscopic data available for p-Methoxybenzyl carbazate in the research?
A2: Unfortunately, the research article [] primarily focuses on the synthesis method and does not delve into the detailed spectroscopic characterization of p-Methoxybenzyl carbazate.
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